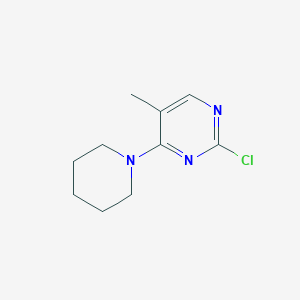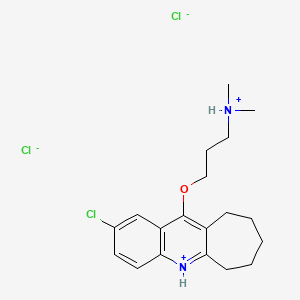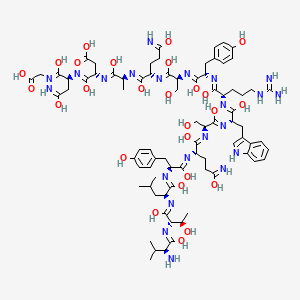
Desaroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desaroside is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desaroside typically involves the glycosylation of a steroidal aglycone with a sugar moiety. This process can be carried out using various glycosyl donors and catalysts to facilitate the reaction. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates, while catalysts such as silver triflate or boron trifluoride etherate are employed to promote the glycosylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from natural sources, such as plants that produce cardenolides. This extraction process typically includes steps like solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Desaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic linkage or the steroidal backbone, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Desaroside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: Due to its cardiotonic properties, this compound is investigated for potential therapeutic applications in treating heart conditions.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
Desaroside exerts its effects primarily through the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which enhances cardiac contractility. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase pump, and the pathways involved are related to calcium signaling and cardiac muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: A well-known inhibitor of the sodium-potassium ATPase pump.
Digoxin: A widely used cardiac glycoside with therapeutic applications.
Uniqueness of Desaroside
This compound is unique due to its specific glycosidic linkage and the particular structure of its steroidal aglycone. These structural features contribute to its distinct biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic use.
Eigenschaften
| 101418-20-6 | |
Molekularformel |
C30H44O9 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
3-[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-20,23-27,33-35H,5-10,12-14H2,1-4H3/t15?,17-,18+,19-,20?,23?,24+,25?,26?,27+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
OFHFAWOWNDPPEH-ACXZCSKNSA-N |
Isomerische SMILES |
CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3C(=O)C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)CC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)



